3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18711417
Molecular Formula: C18H22ClN3O2S
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22ClN3O2S |
|---|---|
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | tert-butyl 3-[(3-chloroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22ClN3O2S/c1-18(2,3)24-17(23)22-9-8-12(10-22)11-25-16-15(19)20-13-6-4-5-7-14(13)21-16/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | KCODCINJOGYZSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2Cl |
Introduction
3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring substituted with a carboxylic acid tert-butyl ester and a chloro-quinoxaline moiety, which are crucial for its potential biological activities. The compound's molecular formula is C18H22ClN3O2S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.
Synthesis and Chemical Reactivity
The synthesis of 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the chloro-quinoxaline moiety. The specific conditions, such as temperature, solvent choice, and catalysts, depend on the chosen synthetic route. The compound's functional groups allow it to undergo various chemical reactions, which can be tailored for specific applications in medicinal chemistry.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the chloro-quinoxaline group suggests its utility as an inhibitor or modulator in pharmacological contexts. Further research is needed to clarify its therapeutic potential and broaden its applications in science.
Comparison with Similar Compounds
Similar compounds, such as 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, share structural similarities but may exhibit different biological activities due to variations in their molecular structure. For instance, the position of the sulfanylmethyl linker and the type of heterocyclic ring can influence their interactions with biological targets.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C18H22ClN3O2S | Chloro-quinoxaline and pyrrolidine rings |
| 2-(3-Chloro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C18H22ClN3O2S | Similar structure but different linker position |
| 3-(3-Chloro-quinoxalin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | C18H22ClN3O3 | Contains an oxygen instead of sulfur in the linker |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume